molecular formula C16H21BrN2O2S B2571452 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 865162-85-2

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No. B2571452
CAS RN: 865162-85-2
M. Wt: 385.32
InChI Key: NSYXWJSZFSORPX-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Scientific Research Applications

Structural Activity Relationship and Medicinal Importance

Benzothiazole and its derivatives, including structures similar to (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide, have been recognized as crucial in medicinal chemistry. These compounds are integral to many natural and synthetic bioactive molecules due to their varied biological activities and low toxicity. The unique structure of benzothiazole makes it a prominent moiety in drug development, with applications spanning anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer fields. The structural modifications, particularly at the C-2 and C-6 positions, greatly influence the biological activities of these compounds (Bhat & Belagali, 2020).

Pharmacological Evaluation and Molecular Docking Studies

Research has focused on benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. The synthesized compounds in this class have shown promising results in in vitro studies for these activities. Molecular docking studies further elucidate the binding models of these compounds, indicating their potential as therapeutic agents. This highlights the benzothiazole scaffold's significance in developing new agents for treating inflammation and oxidative stress-related conditions (Raut et al., 2020).

Implications in Optoelectronic Materials

Quinazolines, a group closely related to benzothiazoles, have shown significant applications in optoelectronics. The incorporation of quinazoline and related fragments like pyrimidine into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The derivatives have shown potential in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. This illustrates the versatility of the benzothiazole structure and its derivatives in various scientific applications beyond pharmacology (Lipunova et al., 2018).

Trends in Drug Discovery

Benzothiazole has been a prominent scaffold in drug discovery, particularly in cancer research. The compound's potential as a therapeutic agent for various diseases has led to a growing interest in benzothiazole-based drug development. Its role in developing derivatives with high therapeutic activity, especially in cancer treatment, underscores its importance in medicinal chemistry and drug design (Law & Yeong, 2022).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Some benzo[d]thiazoles have been found to have cytotoxic and antibacterial activities .

properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2S/c1-3-5-6-15(20)18-16-19(9-10-21-4-2)13-8-7-12(17)11-14(13)22-16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYXWJSZFSORPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.